

Application Notes and Protocols for Electrospinning of Vinyl Acetate/Vinyl Alcohol Nanofibers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vinyl acetate vinyl alcohol polymer

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrospinning of nanofibers composed of poly(vinyl acetate) (PVAc), poly(vinyl alcohol) (PVA), and their blends. Detailed protocols, experimental parameters, and the resulting nanofiber characteristics are presented to assist researchers in developing and optimizing their electrospinning processes for various applications, particularly in the field of drug delivery.

Introduction

Electrospinning is a versatile and widely used technique for fabricating polymer nanofibers with diameters ranging from nanometers to a few micrometers. The high surface-area-to-volume ratio, porosity, and tunable properties of electrospun nanofibers make them ideal for a wide range of applications, including tissue engineering, filtration, and controlled drug release.

Poly(vinyl alcohol) (PVA) is a biocompatible, biodegradable, and water-soluble polymer known for its excellent fiber-forming properties.^[1] Poly(vinyl acetate) (PVAc), the precursor to PVA, is a more hydrophobic polymer. Blending these two polymers allows for the modulation of nanofiber properties, such as hydrophilicity, degradation rate, and mechanical strength, making them highly suitable for controlled drug delivery applications. By adjusting the ratio of PVA to PVAc, the release profile of encapsulated drugs can be tailored to specific therapeutic needs.

^[2]

Experimental Protocols

Materials

- Poly(vinyl alcohol) (PVA)
- Poly(vinyl acetate) (PVAc)
- Solvents: Acetic acid, Distilled water, Dimethylformamide (DMF)
- Active Pharmaceutical Ingredient (API) (optional, for drug delivery applications)

Preparation of Polymer Solutions

Protocol for PVA/PVAc Blend Solution (50:50 w/w):[\[2\]](#)

- PVA Solution Preparation:
 - Prepare a 5% (w/v) PVA solution by dissolving PVA powder in a 50% aqueous acetic acid solution.
 - Heat the mixture at 70°C for 3 hours with continuous stirring to ensure complete dissolution.
 - Allow the solution to cool to room temperature while stirring for an additional 17 hours.
- PVAc Solution Preparation:
 - Prepare a 32% (w/v) PVAc solution by dissolving PVAc granules in a 50% aqueous acetic acid solution.
 - Stir the mixture at room temperature for at least 20 hours until the granules are fully dissolved.
- Blending:
 - To create a 50:50 (by weight) PVA/PVAc blend, add the PVAc solution to the cooled PVA solution.

- Stir the combined solution for another 17 hours to ensure a homogenous mixture. The final total polymer concentration will be 8.5% (w/v).

Note: For drug-loaded nanofibers, the active pharmaceutical ingredient (API) can be added to the polymer solution and stirred for a few hours before electrospinning.[2] The addition of drugs may affect the solution viscosity and, consequently, the nanofiber diameter.[2]

Electrospinning Process

The following is a general protocol for the electrospinning of PVA/PVAc solutions. Optimal parameters should be determined experimentally for each specific setup and desired nanofiber characteristics.

- Load the prepared polymer solution into a plastic syringe fitted with a metallic needle (e.g., 23G).[3]
- Mount the syringe on a syringe pump to ensure a constant and controllable flow rate.
- Position the needle tip at a fixed distance from a grounded collector (e.g., a flat plate or rotating mandrel covered with aluminum foil).
- Apply a high voltage between the needle tip and the collector using a high-voltage power supply.
- Initiate the syringe pump to feed the polymer solution at the desired flow rate.
- As the charged polymer jet travels from the needle to the collector, the solvent evaporates, and solid nanofibers are deposited on the collector.
- After the desired deposition time, turn off the power supply and the syringe pump.
- Carefully remove the nanofiber mat from the collector for further characterization.

Data Presentation: Electrospinning Parameters and Nanofiber Properties

The following tables summarize quantitative data from various studies on the electrospinning of PVA, PVAc, and their blends.

Table 1: Electrospinning Parameters for PVA, PVAc, and Blends

Polymer /Blend	Polymer Concentration (wt%)	Solvent System	Applied Voltage (kV)	Flow Rate (mL/h)	Needle-to-Collector Distance (cm)	Resulting Nanofiber Diameter (nm)	Reference
PVA	5	50% Acetic Acid	-	-	-	275 ± 63	[2]
PVAc	32	50% Acetic Acid	-	-	-	1335 ± 324	[2]
PVA/PVAc (50:50)	8.5	50% Acetic Acid	-	-	-	455 ± 121	[2]
PVA	25	DMF	10	0.1 - 0.3	10	-	[3]
Cellulose Acetate/PVA	10	Acetic Acid/DI Water	20	1.5	30	879 - 906	[4]
Chitosan/PVA	-	70% Acetic Acid	-	-	-	-	[5]

Table 2: Influence of Drug Loading on Nanofiber Diameter[2]

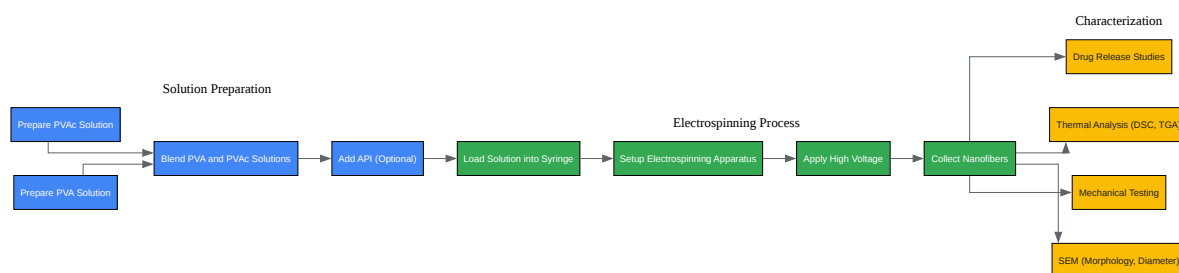
Polymer Blend	Drug (Ciprofloxacin HCl) Loading (% w/w)	Nanofiber Diameter (nm)
PVA/PVAc (50:50)	0	455 ± 121
PVA/PVAc (50:50)	5	352 ± 98
PVA/PVAc (50:50)	10	298 ± 76

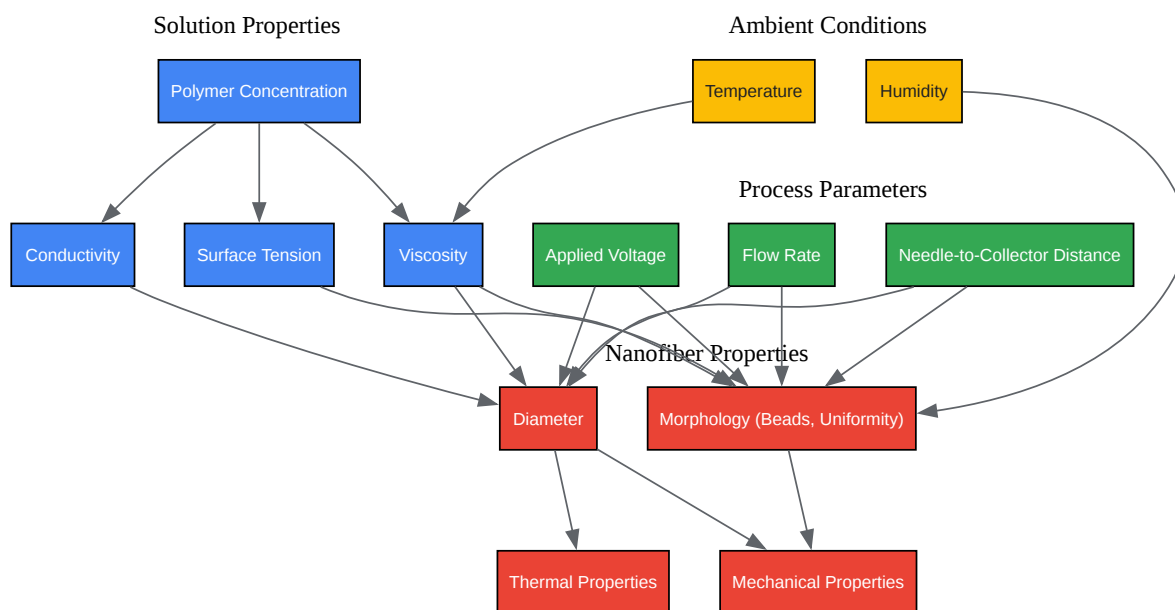
Table 3: Mechanical and Thermal Properties of Electrospun Nanofibers

Polymer/ Blend	Young's Modulus (MPa)	Tensile Strength (MPa)	Elongatio n at Break (%)	Melting Temperat ure (Tm) (°C)	Glass Transitio n Temperat ure (Tg) (°C)	Referenc e
PVA	71.42 ± 16.56	5.34 ± 0.67	194.87 ± 31.43	~200	-	[6]
Cellulose Acetate/PV A	-	-	-	-	75	[4]
PVA (heat- treated)	103,000 - 137,000	2.41 - 6.98	21 - 60	-	-	[7]

Visualizations

Experimental Workflow





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Phone: (601) 213-4426

Email: info@benchchem.com